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Compound of Interest

Compound Name: Evodia fruit

Cat. No.: B1675406 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Evodia rutaecarpa, a plant with a long history in traditional Chinese medicine, has garnered

significant interest in the scientific community for its diverse pharmacological activities. The

extracts of its fruit, rich in bioactive alkaloids such as evodiamine and rutaecarpine, have been

the subject of numerous in vitro studies. This technical guide provides a comprehensive

overview of the key in vitro findings, focusing on the anti-inflammatory, anti-cancer, anti-obesity,

and neuroprotective effects of Evodia rutaecarpa extracts and its principal components. This

document is intended to serve as a resource for researchers and professionals in drug

development, offering detailed experimental protocols, quantitative data summaries, and visual

representations of the underlying molecular mechanisms.

Anti-Inflammatory Effects
Evodia rutaecarpa extracts and its bioactive compounds, notably evodiamine and rutaecarpine,

have demonstrated potent anti-inflammatory properties in various in vitro models. These effects

are primarily attributed to the inhibition of key inflammatory mediators and the modulation of

associated signaling pathways.

Quantitative Data Summary
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The following table summarizes the quantitative data from in vitro studies on the anti-

inflammatory effects of Evodia rutaecarpa extracts and its components.

Compound/
Extract

Cell Line Assay Target IC₅₀ / Effect
Reference(s
)

Ethanol

Extract
Neutrophils

ROS

Production

(PMA-

induced)

Reactive

Oxygen

Species

~2.7-3.3

µg/mL
[1]

Ethanol

Extract
Neutrophils

ROS

Production

(fMLP-

induced)

Reactive

Oxygen

Species

~2.7-3.3

µg/mL
[1]

Ethanol

Extract

Microglial

Cells

NO

Production

(LPS-

induced)

Nitric Oxide ~0.8 µg/mL [1]

Evodiamine RAW 264.7

PGE₂

Synthesis

(LPS-

induced)

Prostaglandin

E₂

Strong

inhibition at

1-10 µM

Rutaecarpine BMMC

PGD₂

Generation

(COX-2

dependent)

Prostaglandin

D₂
0.28 µM [2]

Rutaecarpine BMMC

PGD₂

Generation

(COX-1

dependent)

Prostaglandin

D₂
8.7 µM [2]

Key Experimental Protocols
This protocol is used to quantify nitrite, a stable and soluble product of NO, in cell culture

supernatants.
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Materials:

RAW 264.7 macrophage cells

Lipopolysaccharide (LPS)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B:

0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

Sodium nitrite (for standard curve)

96-well microplate

Procedure:

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24

hours.

Pre-treat the cells with various concentrations of Evodia rutaecarpa extract or its

components for 1 hour.

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

After incubation, collect 50 µL of the culture supernatant from each well and transfer to a new

96-well plate.

Prepare a standard curve of sodium nitrite (0-100 µM) in the cell culture medium.

Add 50 µL of Griess Reagent Component A to each well containing the supernatant or

standard.

Incubate at room temperature for 10 minutes in the dark.

Add 50 µL of Griess Reagent Component B to each well.

Incubate at room temperature for another 10 minutes in the dark.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 18 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Measure the absorbance at 540 nm using a microplate reader.

Calculate the nitrite concentration in the samples by interpolating from the standard curve.

This protocol is used to assess the effect of Evodia rutaecarpa extracts on the activation of the

NF-κB signaling pathway by measuring the protein levels of p65 and IκBα.

Materials:

RAW 264.7 macrophage cells

LPS

Evodia rutaecarpa extract or its components

RIPA lysis buffer with protease and phosphatase inhibitors

Primary antibodies (anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)

HRP-conjugated secondary antibodies

SDS-PAGE gels and electrophoresis apparatus

PVDF membrane and transfer apparatus

Chemiluminescent substrate

Procedure:

Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

Pre-treat the cells with the test compounds for 1 hour.

Stimulate with LPS (1 µg/mL) for 30 minutes.

Wash the cells with ice-cold PBS and lyse with RIPA buffer.

Determine the protein concentration of the lysates using a BCA assay.
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Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for

1 hour at room temperature.

Wash the membrane again and visualize the protein bands using a chemiluminescent

substrate and an imaging system.

Quantify the band intensities and normalize to a loading control like β-actin.

Signaling Pathways
Evodia rutaecarpa extracts exert their anti-inflammatory effects by modulating several key

signaling pathways, most notably the NF-κB and MAPK pathways.

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4",

fillcolor="#FBBC05", fontcolor="#202124"]; Evodia [label="Evodia

rutaecarpa\nExtracts/Components", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

IKK [label="IKK", fillcolor="#F1F3F4", fontcolor="#202124"]; IkB [label="IκBα",

fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB\n(p65/p50)",

fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_nucleus [label="NF-κB\n(p65/p50)",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK [label="MAPK\n(p38, JNK, ERK)",

fillcolor="#F1F3F4", fontcolor="#202124"]; iNOS_COX2 [label="iNOS, COX-2\n(Gene

Expression)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory

Cytokines\n(TNF-α, IL-6, IL-1β)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4 [color="#5F6368"]; TLR4 -> IKK [color="#5F6368"]; TLR4 -> MAPK

[color="#5F6368"]; IKK -> IkB [label=" phosphorylates", fontsize=8, fontcolor="#5F6368",

color="#5F6368"]; IkB -> NFkB [label=" releases", fontsize=8, fontcolor="#5F6368",

style=dashed, color="#5F6368"]; NFkB -> NFkB_nucleus [label=" translocation", fontsize=8,

fontcolor="#5F6368", color="#5F6368"]; NFkB_nucleus -> iNOS_COX2 [color="#5F6368"];

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 18 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NFkB_nucleus -> Cytokines [color="#5F6368"]; MAPK -> NFkB_nucleus [label=" activates",

fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Evodia -> IKK [label=" inhibits", fontsize=8,

fontcolor="#34A853", color="#34A853", arrowhead=tee]; Evodia -> MAPK [label=" inhibits",

fontsize=8, fontcolor="#34A853", color="#34A853", arrowhead=tee]; } .

Anti-inflammatory signaling pathway of Evodia rutaecarpa.

Anti-Cancer Effects
The anti-cancer properties of Evodia rutaecarpa extracts, particularly evodiamine, have been

extensively studied in vitro. These compounds have been shown to inhibit cell proliferation,

induce apoptosis, and arrest the cell cycle in various cancer cell lines.

Quantitative Data Summary
The following table presents a summary of the cytotoxic and anti-proliferative effects of Evodia

rutaecarpa and its components on different cancer cell lines.
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Compound/Ext
ract

Cell Line Assay IC₅₀ / Effect Reference(s)

Evodiamine
HCT116 (Colon

Cancer)
Cell Proliferation

Effective

inhibition
[3]

Evodiamine
HepG2 (Liver

Cancer)
Cell Viability

Dose-dependent

increase in

WWOX

expression

[3]

Evodiamine
A549 (Lung

Cancer)
Cell Proliferation

Significant

inhibition

Limonin
SKOV-3 (Ovarian

Cancer)
Cell Viability

IC₅₀ values

reported

Limonin
A2780 (Ovarian

Cancer)
Cell Viability

IC₅₀ values

reported

Limonin
RMUG-S

(Ovarian Cancer)
Cell Viability

IC₅₀ values

reported

Rutaecarpine
HepG2 (Liver

Cancer)
Cell Viability

IC₅₀ value

reported

Key Experimental Protocols
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability,

proliferation, and cytotoxicity.

Materials:

Cancer cell line of interest

Complete cell culture medium

Evodia rutaecarpa extract or its components
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO or solubilization buffer

96-well microplate

Procedure:

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

After the incubation period, add 10 µL of MTT solution to each well.

Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan

crystals.

Remove the medium and add 100 µL of DMSO or solubilization buffer to each well to

dissolve the formazan crystals.

Gently shake the plate for 10 minutes to ensure complete dissolution.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the untreated control.

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the

externalization of phosphatidylserine (PS) using Annexin V and the loss of membrane integrity

using propidium iodide (PI).

Materials:

Cancer cell line of interest

Complete cell culture medium

Evodia rutaecarpa extract or its components
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and

Binding Buffer)

Flow cytometer

Procedure:

Seed cells in a 6-well plate and treat with the test compound for the desired time.

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

Wash the cells twice with cold PBS.

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

Transfer 100 µL of the cell suspension to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within 1 hour.

Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic

(Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathways
The anti-cancer effects of Evodia rutaecarpa are mediated through the induction of apoptosis

via both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, as well as the

inhibition of pro-survival signaling.

// Nodes Evodia [label="Evodiamine/\nRutaecarpine", shape=ellipse, fillcolor="#34A853",

fontcolor="#FFFFFF"]; PI3K_AKT [label="PI3K/Akt Pathway", fillcolor="#F1F3F4",

fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2

[label="Bcl-2 (Anti-apoptotic)", fillcolor="#FBBC05", fontcolor="#202124"]; Bax [label="Bax
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(Pro-apoptotic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondrion

[label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

CytochromeC [label="Cytochrome c", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase9

[label="Caspase-9", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase8 [label="Caspase-8",

fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase3 [label="Caspase-3", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=egg, fillcolor="#EA4335",

fontcolor="#FFFFFF"];

// Edges Evodia -> PI3K_AKT [label=" inhibits", fontsize=8, fontcolor="#34A853",

color="#34A853", arrowhead=tee]; PI3K_AKT -> NFkB [label=" activates", fontsize=8,

fontcolor="#5F6368", color="#5F6368"]; NFkB -> Bcl2 [label=" upregulates", fontsize=8,

fontcolor="#5F6368", color="#5F6368"]; Evodia -> Bcl2 [label=" inhibits", fontsize=8,

fontcolor="#34A853", color="#34A853", arrowhead=tee]; Evodia -> Bax [label=" activates",

fontsize=8, fontcolor="#34A853", color="#34A853"]; Bax -> Mitochondrion [label="

permeabilizes", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Bcl2 -> Mitochondrion

[label=" inhibits", fontsize=8, fontcolor="#5F6368", color="#5F6368", arrowhead=tee];

Mitochondrion -> CytochromeC [label=" releases", fontsize=8, fontcolor="#5F6368",

style=dashed, color="#5F6368"]; CytochromeC -> Caspase9 [label=" activates", fontsize=8,

fontcolor="#5F6368", color="#5F6368"]; Caspase9 -> Caspase3 [label=" activates", fontsize=8,

fontcolor="#5F6368", color="#5F6368"]; Evodia -> Caspase8 [label=" activates", fontsize=8,

fontcolor="#34A853", color="#34A853"]; Caspase8 -> Caspase3 [label=" activates", fontsize=8,

fontcolor="#5F6368", color="#5F6368"]; Caspase3 -> Apoptosis [color="#5F6368"]; } .

Apoptotic signaling pathway induced by Evodia rutaecarpa.

Anti-Obesity Effects
In vitro studies suggest that Evodia rutaecarpa extracts and their components, particularly

evodiamine, can inhibit adipogenesis, the process of preadipocyte differentiation into mature

adipocytes.

Quantitative Data Summary
The following table provides quantitative data on the anti-adipogenic effects of Evodia

rutaecarpa and its constituents.
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Compound/Ext
ract

Cell Line Assay Effect Reference(s)

Evodiamine 3T3-L1
Adipocyte

Differentiation
Strong inhibition

Evodiamine 3T3-L1
Adiponectin

Multimerization

Promotes HMW

adiponectin
[4]

Rutaecarpine -
Adipocyte

Browning

Promotes

browning in vitro
[5]

Evodiamine 3T3-L1 Glucose Uptake
No significant

effect

Key Experimental Protocols
This protocol is used to induce the differentiation of preadipocytes into adipocytes and to

visualize and quantify lipid accumulation.

Materials:

3T3-L1 preadipocyte cells

Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10

µg/mL insulin)

Maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin)

Evodia rutaecarpa extract or its components

Oil Red O staining solution

Isopropanol

Procedure:

Culture 3T3-L1 preadipocytes to full confluency in a 6-well plate.
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Two days post-confluency, induce differentiation by replacing the medium with differentiation

medium containing the test compounds.

After 2 days, replace the medium with maintenance medium containing the test compounds.

Replenish the maintenance medium every 2 days for a total of 8-10 days.

Wash the differentiated adipocytes with PBS and fix with 10% formalin for 1 hour.

Wash with water and then with 60% isopropanol.

Stain the cells with Oil Red O solution for 20 minutes at room temperature.

Wash the cells with water to remove excess stain.

Visually assess lipid droplet formation under a microscope.

For quantification, elute the stain with 100% isopropanol and measure the absorbance at

510 nm.

Signaling Pathways
The anti-adipogenic effects of Evodia rutaecarpa are linked to the modulation of key

transcription factors and signaling pathways that govern adipocyte differentiation.

// Nodes Evodia [label="Evodiamine", shape=ellipse, fillcolor="#34A853",

fontcolor="#FFFFFF"]; Preadipocyte [label="Preadipocyte", shape=ellipse, fillcolor="#F1F3F4",

fontcolor="#202124"]; Adipocyte [label="Adipocyte", shape=ellipse, fillcolor="#FBBC05",

fontcolor="#202124"]; PPARg [label="PPARγ", fillcolor="#4285F4", fontcolor="#FFFFFF"];

CEBPa [label="C/EBPα", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adipogenesis

[label="Adipogenesis &\nLipid Accumulation", shape=egg, fillcolor="#EA4335",

fontcolor="#FFFFFF"]; AMPK [label="AMPK", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Preadipocyte -> Adipocyte [label=" differentiation", fontsize=8, fontcolor="#5F6368",

color="#5F6368"]; PPARg -> Adipogenesis [color="#5F6368"]; CEBPa -> Adipogenesis

[color="#5F6368"]; Adipocyte -> Adipogenesis [style=invis]; Evodia -> PPARg [label=" inhibits",

fontsize=8, fontcolor="#34A853", color="#34A853", arrowhead=tee]; Evodia -> CEBPa [label="

inhibits", fontsize=8, fontcolor="#34A853", color="#34A853", arrowhead=tee]; Evodia -> AMPK
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[label=" activates", fontsize=8, fontcolor="#34A853", color="#34A853"]; AMPK -> Adipogenesis

[label=" inhibits", fontsize=8, fontcolor="#5F6368", color="#5F6368", arrowhead=tee]; } .

Anti-adipogenic signaling pathway of Evodia rutaecarpa.

Neuroprotective Effects
In vitro studies have highlighted the potential of Evodia rutaecarpa extracts and its components

to protect neuronal cells from various insults, suggesting a therapeutic role in

neurodegenerative diseases.

Quantitative Data Summary
The following table summarizes the quantitative findings related to the neuroprotective effects

of Evodia rutaecarpa.

Compound/Ext
ract

Cell Line Assay Effect Reference(s)

Rutaecarpine HT22
OGD-induced

cytotoxicity

Reversed

cytotoxicity,

reduced ROS

[6]

Rutaecarpine PC12
H₂O₂-induced

oxidative stress

Reduced

apoptosis,

increased cell

viability

[7]

Dehydroevodiam

ine HCl
-

Acetylcholinester

ase inhibition

Strong inhibitory

effect
[8]

Evodiamine SH-SY5Y

Okadaic acid-

induced

tauopathy

Reduced tau

phosphorylation

and aggregation

Key Experimental Protocols
This protocol is adapted to assess the viability of neuronal cells following exposure to

neurotoxins and treatment with neuroprotective agents.
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Materials:

Neuronal cell line (e.g., SH-SY5Y, PC12)

Neurotoxin (e.g., H₂O₂, 6-OHDA, Aβ peptide)

Evodia rutaecarpa extract or its components

MTT solution and DMSO

96-well microplate

Procedure:

Seed neuronal cells in a 96-well plate and differentiate if necessary (e.g., with retinoic acid

for SH-SY5Y cells).

Pre-treat the cells with the test compounds for a specified duration.

Expose the cells to the neurotoxin to induce cell death.

Perform the MTT assay as described in section 2.2.1.

Calculate the percentage of cell viability to determine the neuroprotective effect of the test

compounds.

This assay is used to evaluate the effect of compounds on the growth and extension of

neurites, a marker of neuronal differentiation and health.

Materials:

Neuronal cell line (e.g., PC12, SH-SY5Y)

Nerve Growth Factor (NGF) for PC12 cells or Retinoic Acid for SH-SY5Y cells

Evodia rutaecarpa extract or its components

Microscope with a camera and image analysis software
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Procedure:

Seed cells on a coated surface (e.g., collagen or poly-L-lysine) in a multi-well plate.

Treat the cells with the test compounds in the presence or absence of a differentiating agent

(e.g., low concentration of NGF).

Incubate for 24-72 hours.

Capture images of the cells using a phase-contrast microscope.

Measure the length of the longest neurite for a significant number of cells in each treatment

group using image analysis software.

A neurite is typically defined as a process that is at least twice the length of the cell body

diameter.

Compare the average neurite length between treated and control groups.

Signaling Pathways
The neuroprotective effects of Evodia rutaecarpa involve the modulation of pathways related to

oxidative stress, apoptosis, and neuroinflammation.

// Nodes Neurotoxins [label="Neurotoxins\n(Oxidative Stress, Aβ)", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; Evodia [label="Evodiamine/\nRutaecarpine", shape=ellipse,

fillcolor="#34A853", fontcolor="#FFFFFF"]; ROS [label="ROS Production", fillcolor="#F1F3F4",

fontcolor="#202124"]; MAPK [label="MAPK Pathway", fillcolor="#F1F3F4",

fontcolor="#202124"]; Apoptosis_path [label="Apoptotic Pathway\n(Caspase activation)",

fillcolor="#F1F3F4", fontcolor="#202124"]; Neuronal_Cell_Death [label="Neuronal Cell Death",

shape=egg, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2 Pathway",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; Antioxidant_Enzymes [label="Antioxidant

Enzymes\n(HO-1, NQO1)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Neurotoxins -> ROS [color="#5F6368"]; Neurotoxins -> MAPK [color="#5F6368"];

ROS -> Apoptosis_path [color="#5F6368"]; MAPK -> Apoptosis_path [color="#5F6368"];

Apoptosis_path -> Neuronal_Cell_Death [color="#5F6368"]; Evodia -> ROS [label=" inhibits",
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fontsize=8, fontcolor="#34A853", color="#34A853", arrowhead=tee]; Evodia -> MAPK [label="

inhibits", fontsize=8, fontcolor="#34A853", color="#34A853", arrowhead=tee]; Evodia -> Nrf2

[label=" activates", fontsize=8, fontcolor="#34A853", color="#34A853"]; Nrf2 ->

Antioxidant_Enzymes [label=" upregulates", fontsize=8, fontcolor="#5F6368",

color="#5F6368"]; Antioxidant_Enzymes -> ROS [label=" neutralizes", fontsize=8,

fontcolor="#5F6368", color="#5F6368", arrowhead=tee]; } .

Neuroprotective signaling pathway of Evodia rutaecarpa.

Conclusion
The in vitro evidence strongly supports the therapeutic potential of Evodia rutaecarpa extracts

and its principal bioactive components. The anti-inflammatory, anti-cancer, anti-obesity, and

neuroprotective effects are well-documented in a variety of cell-based models. The modulation

of key signaling pathways such as NF-κB, MAPK, and those involved in apoptosis and cellular

metabolism underscores the multifaceted mechanisms of action of these natural products. This

technical guide provides a foundational resource for further research and development aimed

at harnessing the pharmacological properties of Evodia rutaecarpa for the treatment of a range

of human diseases. Future in vivo studies and clinical trials are warranted to validate these

promising in vitro findings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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